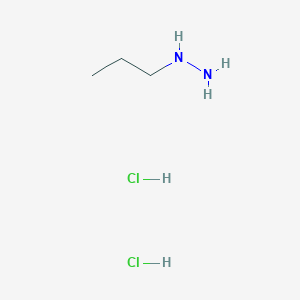![molecular formula C12H16ClNO2 B1416843 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide CAS No. 40023-43-6](/img/structure/B1416843.png)
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide
Vue d'ensemble
Description
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide” is a chemical compound with the CAS Number: 40023-43-6 . It has a molecular weight of 241.72 . The compound is usually in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide . The InChI code for this compound is 1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-6-4-5-7-11(10)16-3/h4-9H,1-3H3,(H,14,15) .
Physical And Chemical Properties Analysis
The compound has a melting point of 110-114 degrees Celsius . It is usually in powder form .
Applications De Recherche Scientifique
Environmental Estrogens and Toxicity
Research has investigated the environmental and toxicological implications of chemicals structurally related to 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide, such as environmental estrogens and plasticizers. These studies explore how similar compounds, once metabolized, may exhibit estrogenic activity, potentially impacting fertility and developmental processes in both wildlife and humans due to their presence in the environment (Cummings, 1997).
Pharmacological Applications
The research into pharmacological applications often focuses on the anesthetic and anti-emetic properties of related compounds, exploring their effectiveness and safety profiles for medical use. For instance, propofol and metoclopramide have been extensively studied for their roles in anesthesia and gastrointestinal motility, respectively (Langley & Heel, 1988; Pinder et al., 2012).
Environmental Persistence and Biodegradation
Studies on related chemicals, such as parabens and phthalates, discuss their occurrence, fate, and behavior in aquatic environments, highlighting the challenges in biodegradation and the potential for bioaccumulation. This research underscores the importance of understanding chemical stability and environmental impact for chemicals with similar structures (Haman et al., 2015).
Anticancer and Therapeutic Research
Recent updates on related compounds explore their potential as anticancer agents, investigating the specificity, efficacy, and mechanisms of action against various cancer cells. This includes evaluating the balance between therapeutic effects and cytotoxicity towards healthy cells (Sugita et al., 2017).
Chemical Extraction and Analysis
Techniques for the effective use of organic solvents to extract and analyze drugs or chemical compounds from biological specimens have also been reviewed, which is relevant for the study of chemicals like 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide in various matrices (Siek, 1978).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-6-4-5-7-11(10)16-3/h4-9H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAEUMLAVILFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



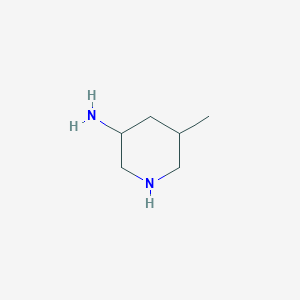

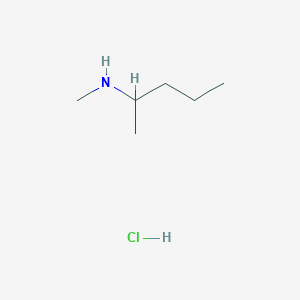
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)

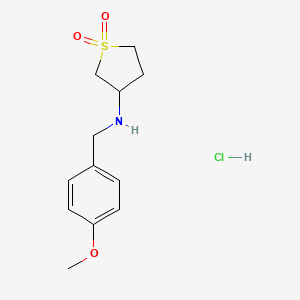
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
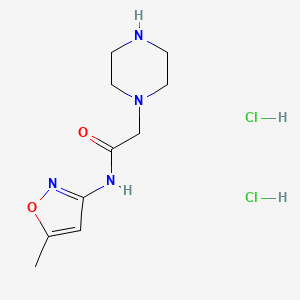
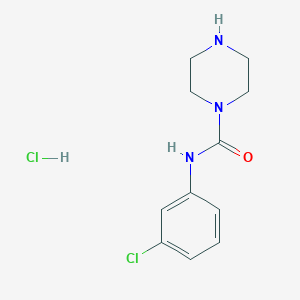
![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)
